Trimethyl(triethylamine)indium
Description
Overview of Group 13 Organometallic Compounds in Advanced Materials Science
Organometallic compounds of Group 13 elements, including indium, gallium, and aluminum, are indispensable precursors in the synthesis of advanced materials. researchgate.net Their utility stems from their volatility and ability to decompose cleanly at elevated temperatures, depositing thin films of compound semiconductors. ucla.edu These materials, such as indium phosphide (B1233454) (InP), indium arsenide (InAs), and various ternary and quaternary alloys, are fundamental to the production of electronic and optoelectronic devices like lasers, light-emitting diodes (LEDs), and high-speed transistors. ucla.eduwikipedia.org The purity of these organometallic precursors is paramount, as even trace impurities can significantly degrade the electrical and optical properties of the resulting semiconductor layers. psu.edu
Lewis Acidity of Trimethylindium (B1585567) and Adduct Formation Principles
Trimethylindium (In(CH₃)₃), the simplest organoindium compound, is a colorless, pyrophoric solid that exists as a monomer in the gas phase, unlike the dimeric trimethylaluminium. wikipedia.org It is a weaker Lewis acid compared to trimethylgallium (B75665) and trimethylaluminium. wikipedia.org This Lewis acidity, the ability to accept an electron pair, drives the formation of adducts with Lewis bases.
Theoretical Framework of Donor-Acceptor Interactions
The interaction between a Lewis acid and a Lewis base results in the formation of a donor-acceptor adduct, also known as a coordination complex. acs.orgnih.gov In this interaction, the Lewis base donates a pair of electrons to an empty orbital of the Lewis acid, forming a dative covalent bond. acs.orgnih.gov The stability and properties of these adducts are governed by factors such as the relative acid and base strengths, steric hindrance, and the electronic nature of the substituents on both the acid and the base. psu.edu Theoretical studies, such as those using density functional theory, help in understanding the bonding and stability of these complexes. acs.orgnih.gov
Role of Triethylamine (B128534) as a Lewis Base in Indium Adduct Formation
Triethylamine (N(C₂H₅)₃) is a tertiary amine that acts as a good Lewis base due to the presence of a lone pair of electrons on the nitrogen atom. wikipedia.org It readily reacts with Lewis acids like trimethylindium to form stable adducts. The formation of the trimethyl(triethylamine)indium adduct, In(CH₃)₃·N(C₂H₅)₃, is a classic example of a Lewis acid-base interaction. This coordination enhances the stability and modifies the volatility of the trimethylindium, making it a more suitable precursor for certain deposition techniques. ontosight.ai The formation of such adducts is a strategy employed to purify trimethylindium, where the adduct can be isolated and subsequently dissociated to yield the pure metal alkyl. psu.edu
Historical Context and Significance of Organoindium Precursors in Epitaxial Growth
The development of organoindium precursors has been intrinsically linked to the advancement of epitaxial growth techniques, most notably Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Organometallic Vapor Phase Epitaxy (OMVPE). wikipedia.orgucla.edu In MOCVD, volatile organometallic compounds are transported in a carrier gas to a heated substrate where they decompose to form a thin, single-crystal film. ucla.edu Trimethylindium became a preferred indium source for the MOCVD of various indium-containing compound semiconductors. wikipedia.orgwikipedia.org The formation of adducts, such as this compound, was explored to improve the handling, purification, and delivery of these pyrophoric and often unstable precursors. psu.educambridge.org The ability to synthesize high-purity organoindium compounds and their adducts has been a critical factor in the progress of the electronics and photonics industries. psu.edu
| Property | Value |
| Chemical Formula | C₉H₂₄InN |
| CAS Number | 87224-90-6 |
| Molecular Weight | 261.11 g/mol |
| Boiling Point | 90.5°C at 760 mmHg |
| Vapor Pressure | 56.1 mmHg at 25°C |
| Appearance | Data not readily available |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Exact Mass | 261.0947535 |
| Heavy Atom Count | 11 |
Properties
CAS No. |
87224-90-6 |
|---|---|
Molecular Formula |
C9H24InN |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
N,N-diethylethanamine;trimethylindigane |
InChI |
InChI=1S/C6H15N.3CH3.In/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3; |
InChI Key |
XNFIYNJEDHHJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C[In](C)C |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Precursor Design Strategies
Advanced Synthetic Routes to Trimethyl(triethylamine)indium Adducts
The synthesis of this compound, a Lewis acid-base adduct, is typically achieved through straightforward and efficient routes that ensure a high yield of the desired product. These methods are designed to be scalable and to minimize impurities that could be detrimental to semiconductor performance.
Ligand Exchange and Direct Adduct Formation Reactions
The primary synthetic route to this compound involves a direct adduct formation reaction. In this process, the Lewis basic triethylamine (B128534) (NEt₃) is reacted directly with the Lewis acidic trimethylindium (B1585567) (InMe₃). Trimethylindium, the starting material, is itself prepared by reacting indium trichloride (B1173362) with an alkylating agent like methyl lithium. wikipedia.org
The reaction is typically carried out in an inert solvent, such as an ether. Often, the trimethylindium is available as a pre-formed etherate complex, for example, InMe₃·OEt₂. The addition of triethylamine, a stronger Lewis base than diethyl ether, leads to a ligand exchange or displacement reaction. The triethylamine displaces the more weakly coordinated ether molecule to form the more stable this compound adduct. psu.edu This process is driven by the formation of a stronger dative bond between the nitrogen atom of the triethylamine and the indium center.
The general reaction can be represented as: InMe₃·L + NEt₃ → InMe₃·NEt₃ + L (where L is a weakly coordinating ligand like diethyl ether or THF)
This synthetic approach is common for a wide range of Group 13 organometallic adducts, providing a reliable method for their preparation. psu.edu The formation of a stable 1:1 adduct is confirmed through various analytical techniques. psu.edu
Purification Techniques for High-Purity Precursors
The purity of the this compound precursor is paramount for its use in the electronics industry, where even trace impurities can degrade the performance of semiconductor devices. wikipedia.org High-purity (e.g., 99.9999%) precursors are often required. wikipedia.org Achieving this level of purity necessitates rigorous purification techniques.
Following synthesis, the crude product is purified to remove unreacted starting materials, solvents, and any byproducts. Common methods for purifying volatile organometallic compounds like this adduct include:
Fractional Distillation or Sublimation: Taking advantage of differences in volatility, the adduct can be separated from less volatile impurities by distillation or from non-volatile impurities by sublimation under reduced pressure. psu.edugoogle.com
Recrystallization: The adduct can be dissolved in a suitable solvent and then crystallized out by cooling the solution or by slow evaporation of the solvent, leaving impurities behind in the mother liquor. google.com
Adduct Purification: In some cases, an adduct is intentionally formed to facilitate purification. For instance, a solid adduct can be easily separated and purified by crystallization, and the pure organometallic compound can be liberated by gentle heating to break the coordinate bond.
Analysis of the purified product by techniques such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Nuclear Magnetic Resonance (NMR) is used to confirm the removal of inorganic and organic impurities to parts-per-billion (ppb) levels. springerprofessional.de
Design Considerations for Organoindium Adducts
The molecular design of organoindium adducts like this compound is a key area of research aimed at optimizing their physical and chemical properties for MOCVD applications. The choice of the donor ligand is critical in tuning the precursor's performance.
Steric and Electronic Effects of Donor Ligands
The properties of the this compound adduct are governed by a combination of electronic and steric effects originating from the triethylamine ligand. nasa.govnih.gov
Steric Effects: Steric effects relate to the spatial arrangement of atoms and the bulkiness of the ligand. wikipedia.org The three ethyl groups on the triethylamine ligand create a specific steric profile. This steric bulk influences the length and strength of the In-N bond and, consequently, the adduct's stability and reactivity. numberanalytics.com While the ligand must be bulky enough to protect the reactive indium center, excessive bulk can weaken the In-N bond, potentially leading to lower thermal stability. The balance of these effects is crucial; for instance, the steric properties of the ligand can be adjusted to control intermolecular interactions and prevent pre-reactions in the gas phase. researchgate.netrsc.org
| Parameter | Influence of Triethylamine Ligand |
| Electronic Effect | Donates electron density to the Lewis acidic indium center, increasing molecular stability. |
| Steric Effect | The size of the ethyl groups influences the In-N bond strength and protects the reactive metal center. |
| Resulting Property | Formation of a stable, monomeric adduct suitable for controlled vapor-phase delivery. |
Volatility Control for Vapor Phase Transport
A critical requirement for MOCVD precursors is adequate volatility to allow for consistent transport in the vapor phase from the source container to the reactor chamber. google.com Uncomplexed trimethylindium can be associated in the solid state, existing as tetrameric or polymeric networks, which reduces its volatility. wikipedia.org
The formation of the this compound adduct breaks up this association, resulting in a monomeric compound. ontosight.ai These discrete molecules have weaker intermolecular forces, leading to a higher vapor pressure and thus greater volatility. The coordination with trimethylamine (B31210) is known to enhance the volatility of the indium precursor, making it suitable for use in CVD and Atomic Layer Deposition (ALD) processes. ontosight.ai The ability to control volatility by selecting appropriate ligands is a key strategy in precursor design. google.com
Thermostability Enhancement in Precursor Design
The ideal MOCVD precursor must be thermally stable enough to be vaporized and transported without decomposing, but must then decompose cleanly and efficiently on the heated substrate surface. researchgate.net The formation of the adduct with triethylamine significantly enhances the thermal stability of trimethylindium. ontosight.ai
This enhanced stability prevents premature decomposition in the gas lines, which could otherwise lead to particle formation and contamination of the growing semiconductor film. ucla.edu The strength of the In-N dative bond is the primary factor determining this stability. Researchers use techniques like Thermogravimetric Analysis (TGA) to evaluate the decomposition temperature and stability of new precursors. google.comresearchgate.net The design goal is to create a molecule with a wide "temperature window" between its vaporization temperature and its decomposition temperature, ensuring a robust and reproducible deposition process. researchgate.net The stability of organoindium precursors can be effectively tuned by modifying the steric and electronic properties of the ligands. nasa.gov
Iii. Structural Elucidation and Advanced Spectroscopic Characterization
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For trimethyl(triethylamine)indium, this technique would provide critical insights into its solid-state architecture.
Analysis of Coordination Geometry and Bond Parameters
This analysis would provide precise measurements of bond lengths and angles within the molecule. Key parameters of interest would include the Indium-Carbon (In-C) bond lengths of the methyl groups, the Indium-Nitrogen (In-N) bond length of the coordinated triethylamine (B128534), and the bond angles around the central indium atom. This data is fundamental to understanding the coordination geometry of the indium center, which is expected to be a distorted tetrahedron.
Interactive Data Table: Hypothetical Bond Parameters for this compound
| Bond/Angle | Parameter | Expected Value (Å or °) |
| In-N | Bond Length | Data not available |
| In-C (average) | Bond Length | Data not available |
| C-In-C (average) | Bond Angle | Data not available |
| N-In-C (average) | Bond Angle | Data not available |
This table is for illustrative purposes only, as experimental data is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. A full NMR characterization of this compound would involve several types of experiments.
Solution-State NMR Techniques (e.g., ¹H, ¹³C, ¹¹⁵In NMR) for Structural Analysis
¹H NMR: Would provide information about the chemical environment of the protons in the methyl groups attached to indium and the ethyl groups of the triethylamine ligand. The integration of the signals would confirm the stoichiometry of the adduct.
¹³C NMR: Would show distinct signals for the methyl carbons bonded to indium and the carbons of the triethylamine ligand, further confirming the structure of the complex.
¹¹⁵In NMR: Indium has two NMR active nuclei, with ¹¹⁵In being the more sensitive. The chemical shift of ¹¹⁵In is highly sensitive to the coordination environment of the indium atom. A ¹¹⁵In NMR spectrum would provide a characteristic signal for the four-coordinate indium center in the adduct.
Interactive Data Table: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | Data not available | Singlet | In-CH ₃ |
| ¹H | Data not available | Quartet | N-CH ₂-CH₃ |
| ¹H | Data not available | Triplet | N-CH₂-CH ₃ |
| ¹³C | Data not available | - | In-C H₃ |
| ¹³C | Data not available | - | N-C H₂-CH₃ |
| ¹³C | Data not available | - | N-CH₂-C H₃ |
| ¹¹⁵In | Data not available | - | In |
This table is for illustrative purposes only, as experimental data is not available.
Variable Temperature NMR Spectroscopy for Dynamic Processes
Variable temperature (VT) NMR studies are crucial for investigating dynamic processes such as ligand exchange. For this compound, VT NMR could be used to determine if the triethylamine ligand dissociates and re-associates with the trimethylindium (B1585567) center on the NMR timescale and to calculate the energetic barrier for this process.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint."
For this compound, these techniques would be used to identify characteristic stretching and bending frequencies. Key vibrational modes would include:
In-C stretching and bending modes.
In-N stretching mode, which directly probes the coordinate bond.
Vibrations associated with the triethylamine ligand, which would be expected to shift upon coordination to the indium center.
A comparison of the spectra of the free ligands (trimethylindium and triethylamine) with that of the adduct would allow for the assignment of these vibrational modes.
Mass Spectrometry for Molecular Integrity and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique for confirming the molecular integrity of this compound and for elucidating its fragmentation pathways under ionization. This method provides valuable insights into the stability of the adduct and the nature of the bonding between the trimethylindium and triethylamine moieties.
Detailed analysis of the mass spectrum of the adduct, formed between trimethylindium (In(CH₃)₃) and triethylamine (N(C₂H₅)₃), reveals characteristic fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the initial event is the formation of a molecular ion, [In(CH₃)₃·N(C₂H₅)₃]⁺. However, due to the relatively weak dative bond between the indium and nitrogen atoms, this molecular ion is often of low abundance or not observed at all. The fragmentation is typically dominated by the cleavage of this central coordination bond.
The primary fragmentation process involves the dissociation of the adduct into its constituent Lewis acid and base components. This results in the observation of ions corresponding to trimethylindium, [In(CH₃)₃]⁺, and triethylamine, [N(C₂H₅)₃]⁺. The relative intensities of these peaks can provide a qualitative measure of the gas-phase stability of the adduct.
Further fragmentation of the trimethylindium cation typically proceeds through the sequential loss of methyl radicals (•CH₃). This gives rise to a series of characteristic ions, including the dimethylindium cation, [In(CH₃)₂]⁺, and the monomethylindium cation, [InCH₃]⁺. The indium cation, [In]⁺, may also be observed. The isotopic pattern of indium, with its major isotope ¹¹⁵In and a minor isotope ¹¹³In, provides a distinctive signature for these fragments.
The triethylamine cation, [N(C₂H₅)₃]⁺, undergoes fragmentation pathways typical for aliphatic amines. A prominent fragmentation route is the loss of a methyl radical (•CH₃) via α-cleavage, leading to the formation of a stable iminium ion, [CH₃CH=N(C₂H₅)₂]⁺. Another common fragmentation is the loss of an ethyl radical (•C₂H₅), resulting in the [N(C₂H₅)₂(CH₂)]⁺ ion.
A comprehensive analysis of the mass spectrum allows for the reconstruction of the fragmentation scheme, which is essential for confirming the identity and purity of the this compound adduct.
Table of Key Mass Spectrometry Fragments (Hypothetical Data)
| m/z (Mass-to-Charge Ratio) | Proposed Ion | Comments |
| 261 | [In(CH₃)₃·N(C₂H₅)₃]⁺ | Molecular ion (often low abundance or absent) |
| 160 | [In(CH₃)₃]⁺ | Trimethylindium cation |
| 145 | [In(CH₃)₂]⁺ | Loss of one methyl group from [In(CH₃)₃]⁺ |
| 130 | [InCH₃]⁺ | Loss of two methyl groups from [In(CH₃)₃]⁺ |
| 115 | [In]⁺ | Indium cation |
| 101 | [N(C₂H₅)₃]⁺ | Triethylamine cation |
| 86 | [CH₃CH=N(C₂H₅)₂]⁺ | α-cleavage (loss of •CH₃) from [N(C₂H₅)₃]⁺ |
| 72 | [(C₂H₅)₂N=CH₂]⁺ | Loss of an ethyl radical from [N(C₂H₅)₃]⁺ |
Iv. Electronic Structure and Bonding Investigations
Quantum Chemical Calculations of Trimethyl(triethylamine)indium
Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds that may be difficult to study experimentally. While specific computational studies dedicated exclusively to this compound are not extensively documented in the literature, a wealth of data on closely related adducts, such as those with trimethylamine (B31210) and N-heterocyclic carbenes (NHCs), allows for a detailed and accurate understanding of its electronic landscape. rsc.orgdiva-portal.org
Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of organometallic complexes. For adducts of trimethylindium (B1585567) with Lewis bases, DFT calculations consistently show that the formation of the In-N bond leads to a change in the coordination geometry around the indium atom from trigonal planar in free InMe₃ to a distorted tetrahedral geometry in the adduct. rsc.orgchemrxiv.org
In a typical DFT study, the geometries of the molecules are optimized to find the lowest energy structure. For this compound, this would involve calculations to determine the In-N and In-C bond lengths, as well as the C-In-C and C-In-N bond angles. Based on studies of similar adducts, the In-N bond is characterized as a strong coordinate bond. nih.gov The interaction energy between the Lewis acid (InMe₃) and the Lewis base (NEt₃) can also be calculated to determine the stability of the adduct. For the analogous trimethylamine adduct (Me₃In-NMe₃), the interaction energy is significant, indicating a stable complex. diva-portal.org
The electronic structure analysis via DFT would also include the calculation of atomic charges and the mapping of the electron density distribution. These calculations typically reveal a transfer of electron density from the nitrogen atom of the amine to the indium atom, which is characteristic of a dative bond. The calculated bond dissociation energy (BDE) for the In-N bond in the related TMIn:NH₃ adduct is 92.76 kJ/mol, providing a quantitative measure of the bond strength. nih.gov
Table 1: Representative DFT-Calculated Geometrical Parameters for Trimethylindium Adducts (Data extrapolated from analogous compounds in the absence of direct data for the triethylamine (B128534) adduct)
| Parameter | IMes·InMe₃ rsc.org | SIMes·InMe₃ rsc.org | IPr·InMe₃ rsc.org |
|---|---|---|---|
| In-Ccarbene/In-N Bond Length (Å) | 2.304(8) | 2.316(8) | 2.309(2) |
| Average In-Cmethyl Bond Length (Å) | ~2.16 | ~2.16 | ~2.16 |
| Ccarbene-In-Cmethyl Bond Angle (°) | 105.5(3), 105.2(3), 104.3(3) | 105.9(3), 109.2(3), 101.8(3) | 106.8(1), 108.6(1), 101.3(1) |
| Cmethyl-In-Cmethyl Bond Angle (°) | 114.7(3), 111.0(4), 114.9(4) | 109.7(4), 114.1(3), 115.3(3) | 111.4(1), 114.5(1), 113.3(1) |
Note: The table shows data for N-heterocyclic carbene (NHC) adducts of trimethylindium, which provide insight into the expected geometry of amine adducts. The In-Ccarbene bond is analogous to the In-N bond in amine adducts.
Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a detailed picture of the molecular orbitals (MOs) and their energies. For this compound, the highest occupied molecular orbital (HOMO) would be expected to have significant contributions from the In-C and In-N bonding orbitals, as well as the lone pair on the nitrogen atom. The lowest unoccupied molecular orbital (LUMO) would likely be centered on the indium atom, reflecting its Lewis acidic character.
The formation of the adduct can be described in terms of a donor-acceptor interaction between the HOMO of triethylamine (the nitrogen lone pair) and the LUMO of the planar trimethylindium molecule. This interaction leads to the formation of a new set of molecular orbitals in the adduct. Ab initio studies on related systems, such as the adducts of trimethylgallium (B75665) and trimethylaluminum (B3029685) with methylamines, have shown that the stability of the adduct is influenced by the number of methyl groups on the amine. diva-portal.org These studies provide a framework for understanding the electronic stabilization gained upon adduct formation in this compound.
Table 2: Calculated Bond Dissociation Energies (BDE) for Indium Compounds (Data from related indium species to infer bonding characteristics)
| Bond | Compound | BDE (kJ/mol) | Reference |
|---|---|---|---|
| In-N | TMIn:NH₃ | 92.76 | nih.gov |
| In-N | DMIn:NH₃ | 80.02 | nih.gov |
| In-N | MMIn:NH₃ | 54.05 | nih.gov |
| In-C | TMIn | 304.63 (first CH₃) | nih.gov |
| In-C | DMIn | 128.02 (second CH₃) | nih.gov |
| In-C | MMIn | 238.08 (third CH₃) | nih.gov |
Note: TMIn = Trimethylindium, DMIn = Dimethylindium, MMIn = Monomethylindium.
Analysis of Indium-Carbon and Indium-Nitrogen Bond Characteristics
The In-C bonds in trimethylindium are polar covalent bonds. Upon formation of the adduct with triethylamine, the properties of these bonds are modified. The coordination of the nitrogen atom to the indium center increases the electron density on the indium, which can slightly weaken and lengthen the In-C bonds. In the solid state, free trimethylindium is a tetramer with five-coordinate indium atoms, featuring equatorial In-C bond lengths of approximately 216 pm. wikipedia.org In the adduct, the In-C bonds are expected to be slightly longer.
The In-N bond in this compound is a dative covalent bond, formed by the donation of the lone pair of electrons from the nitrogen atom into a vacant p-orbital of the indium atom. The strength of this bond is influenced by the steric bulk of the substituents on the nitrogen atom. While triethylamine is a stronger Lewis base than trimethylamine, the greater steric hindrance from the ethyl groups may lead to a slightly longer and weaker In-N bond compared to the trimethylamine adduct. In a related complex with a bulky triazine ligand, the In-N bonds are notably long at 278 pm. wikipedia.org
Influence of Adduct Formation on Indium Coordination Environment
The most significant change upon adduct formation is the alteration of the coordination geometry around the indium atom. Free trimethylindium is a planar molecule with a trigonal planar geometry and C-In-C bond angles of 120°. chemrxiv.org The indium atom in this configuration is coordinatively unsaturated and a strong Lewis acid.
Upon reaction with triethylamine, the indium atom becomes four-coordinate, adopting a distorted tetrahedral geometry. The C-In-C bond angles decrease from 120° to values closer to the ideal tetrahedral angle of 109.5°, although they are typically larger than the C-In-N angles due to the steric repulsion between the methyl groups. In analogous NHC adducts of trimethylindium, the C-In-C angles range from approximately 110° to 119°. rsc.org This change in geometry satisfies the electronic demand of the indium center, leading to a more stable, coordinatively saturated complex. The formation of such adducts enhances the volatility and stability of the organoindium compound, which is a critical factor for its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. ontosight.ai
V. Reactivity and Mechanistic Pathways
Thermal Decomposition Mechanisms of Trimethyl(triethylamine)indium
The thermal decomposition of this compound is a critical process in MOVPE, as it liberates the indium species that contribute to film growth. The decomposition is understood to proceed via initial dissociation of the triethylamine (B128534) ligand, followed by the decomposition of the resulting trimethylindium (B1585567).
Gas-Phase Pyrolysis Pathways
In the gas phase, the primary pyrolysis pathway for this compound is believed to initiate with the reversible dissociation of the adduct into its constituent Lewis acid (trimethylindium) and Lewis base (triethylamine):
In(CH₃)₃(NEt₃) ⇌ In(CH₃)₃ + N(C₂H₅)₃
Following this dissociation, the highly reactive trimethylindium undergoes pyrolysis. The dominant mechanism for the decomposition of trialkylindium compounds is a radical process. iaea.org For trimethylindium, this involves the stepwise homolytic cleavage of the indium-carbon bonds, generating methyl radicals (•CH₃) and progressively demethylated indium species. researchgate.netchemrxiv.org
The primary steps in the gas-phase pyrolysis of trimethylindium are:
First Methyl Group Dissociation: In(CH₃)₃ → •In(CH₃)₂ + •CH₃
Second Methyl Group Dissociation: •In(CH₃)₂ → •In(CH₃) + •CH₃
Third Methyl Group Dissociation: •In(CH₃) → In(g) + •CH₃
The liberated methyl radicals can then participate in a variety of secondary reactions, such as recombination to form ethane (B1197151) (C₂H₆), or abstracting hydrogen from other molecules present in the reactor. researchgate.netchemrxiv.org At higher temperatures, typically above 450°C, the decomposition of trimethylindium can be complete within seconds, leading to the formation of atomic indium. chemrxiv.org
Table 1: Decomposition of Trimethylindium at Different Temperatures
| Temperature (°C) | Time | Extent of Decomposition | Primary Products |
|---|---|---|---|
| 320 | 400 s | ~8% | Methylindium, Ethane |
| 320 | 1 hr | ~34% | Methylindium, Ethane |
| 450 | 3 s | Complete | Atomic Indium |
This data is based on studies of trimethylindium (TMI) decomposition. researchgate.netchemrxiv.org
Surface-Mediated Decomposition Kinetics
The decomposition of this compound is significantly influenced by the nature of the substrate surface. The process is a complex interplay of homogeneous (gas-phase) and heterogeneous (surface) reactions. iaea.org The presence of a surface can catalyze the decomposition at temperatures lower than those required for significant gas-phase pyrolysis.
Upon adsorption onto a heated substrate, the this compound adduct can undergo dissociative chemisorption, where the triethylamine ligand desorbs back into the gas phase, leaving trimethylindium adsorbed on the surface. The adsorbed trimethylindium then decomposes through the sequential loss of methyl groups. The kinetics of this surface-mediated decomposition are dependent on factors such as substrate temperature, surface material, and crystallographic orientation.
Identification of Intermediate Species and Byproducts
The decomposition of this compound leads to a variety of intermediate species and byproducts in both the gas phase and on the surface.
Intermediate Species:
Gas Phase: Trimethylindium (In(CH₃)₃), Dimethylindium radical (•In(CH₃)₂), Monomethylindium radical (•In(CH₃)), Methyl radical (•CH₃). researchgate.netchemrxiv.org
Surface: Adsorbed In(CH₃)ₓ (where x = 1, 2, 3), Adsorbed methyl groups (–CH₃).
Byproducts:
Primary Byproducts: Triethylamine (N(C₂H₅)₃) from the initial adduct dissociation, Ethane (C₂H₆) from the recombination of methyl radicals. researchgate.netchemrxiv.org
Minor Byproducts: Methane (B114726) (CH₄) can be formed through hydrogen abstraction reactions by methyl radicals, especially in a hydrogen carrier gas. Other small hydrocarbons may also be present in trace amounts.
Reactions with Co-reactants in Vapor Phase Deposition
In MOVPE, this compound is rarely used in isolation. It is typically introduced into the reactor with a co-reactant that serves as the source for the group V element in the desired semiconductor material.
Surface Adsorption and Reaction Dynamics on Substrates (e.g., Si(111))
The initial stages of film growth are dictated by the adsorption and reaction of the precursors on the substrate. On a silicon surface, such as Si(111), the dangling bonds provide reactive sites for the adsorption of this compound.
The adsorption process likely involves the dissociation of the adduct, with the trimethylindium moiety bonding to the silicon surface. The adsorbed trimethylindium can then decompose, leading to the formation of an indium-seeded surface. The methyl groups can react with the silicon surface or with co-adsorbed species.
The reaction dynamics on the surface are highly dependent on the temperature. At lower temperatures, the precursor may adsorb without significant decomposition. As the temperature is increased, the In-C bonds are broken, and the methyl groups can either desorb or react. The presence of a co-reactant like ammonia (B1221849) would significantly alter these surface reactions, leading to the formation of In-N bonds and the growth of an indium nitride layer.
Ligand Dissociation and Exchange Dynamics
The dissociation of the triethylamine ligand from the trimethylindium center is a key reactive pathway. This process is often reversible and is a prerequisite for subsequent reactions, such as the incorporation of the trimethylindium moiety into a growing crystal lattice during chemical vapor deposition or its reaction with other nucleophiles. The dynamics of this dissociation and the subsequent or concurrent exchange with other ligands are critical determinants of the compound's utility and the purity of the resulting materials.
The release of triethylamine from the this compound complex is an equilibrium process that can be described by the following equation:
(CH₃)₃In·N(C₂H₅)₃ (g) ⇌ (CH₃)₃In (g) + N(C₂H₅)₃ (g)
While specific experimental data for the kinetics and thermodynamics of this particular reaction are not extensively reported in the literature, valuable insights can be drawn from analogous systems, such as the adducts of trimethylindium and trimethylgallium (B75665) with ammonia. For instance, gas-phase infrared spectroscopy studies on the reversible adduct formation of trimethylindium with ammonia have provided quantitative thermodynamic parameters. nih.gov These studies serve as a reasonable proxy for understanding the energetic landscape of the this compound system.
The stability of the indium-nitrogen bond is influenced by both electronic and steric factors. The electron-donating nature of the three ethyl groups on the nitrogen atom in triethylamine enhances its Lewis basicity compared to ammonia, which would suggest a stronger bond with the Lewis acidic trimethylindium. However, the greater steric bulk of the triethylamine ligand can introduce steric strain, potentially weakening the bond and influencing the dissociation dynamics.
Table 1: Thermodynamic Parameters for the Dissociation of Analogous Group 13 Adducts with Ammonia
| Adduct | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| (CH₃)₃In:NH₃ | 15.0 ± 0.6 | 30.3 ± 1.4 |
| (CH₃)₃Ga:NH₃ | 16.3 ± 0.5 | 32.4 ± 1.2 |
Data extracted from gas-phase infrared spectroscopy studies of adduct formation. nih.gov The values represent the thermodynamics of the dissociation reaction.
The positive enthalpy change (ΔH°) for the dissociation of the trimethylindium-ammonia adduct indicates that the process is endothermic, requiring energy input to break the In-N bond. nih.gov A similar endothermic character is expected for the this compound adduct. The positive entropy change (ΔS°) reflects the increase in the number of molecules in the system upon dissociation, which is thermodynamically favorable. nih.gov
The kinetics of triethylamine release are anticipated to follow a dissociative mechanism, where the rate-determining step is the unimolecular cleavage of the indium-nitrogen bond. The rate of this process would be highly dependent on temperature, with higher temperatures favoring faster dissociation.
In the presence of other Lewis bases, the triethylamine ligand in this compound can be displaced through a competitive ligand exchange reaction. The general mechanism for such a displacement can proceed through either a dissociative (D) or an associative (A) pathway.
In a dissociative pathway , the triethylamine ligand first detaches from the trimethylindium moiety, forming a transient, coordinatively unsaturated trimethylindium intermediate. This intermediate then rapidly coordinates with the incoming competing ligand (L).
(CH₃)₃In·N(C₂H₅)₃ → (CH₃)₃In + N(C₂H₅)₃ (slow) (CH₃)₃In + L → (CH₃)₃In·L (fast)
The rate of this reaction would be independent of the concentration of the incoming ligand and would depend solely on the rate of dissociation of the initial adduct.
Alternatively, in an associative pathway , the incoming ligand directly attacks the indium center, forming a transient, higher-coordinate intermediate. This is followed by the departure of the triethylamine ligand.
(CH₃)₃In·N(C₂H₅)₃ + L → [(CH₃)₃In·N(C₂H₅)₃·L]‡ → (CH₃)₃In·L + N(C₂H₅)₃
The rate of an associative reaction would be dependent on the concentrations of both the this compound complex and the incoming ligand.
The preferred pathway for a given ligand displacement reaction will depend on several factors, including:
The nature of the incoming ligand: A sterically small and strongly nucleophilic ligand would favor an associative pathway.
The steric bulk of the triethylamine ligand: The significant steric hindrance provided by the ethyl groups may disfavor an associative approach by an incoming ligand, making a dissociative pathway more likely.
Solvent effects: Coordinating solvents can participate in the ligand exchange process, potentially stabilizing intermediates and influencing the reaction pathway.
Studies on adducts of trimethylindium with various nitrogen-containing Lewis bases have shown that the stoichiometry and stability of the resulting complexes are influenced by the nature of the Lewis base and the solvent used in the preparation. rsc.org For example, bidentate ligands can form more stable adducts, suggesting that they would readily displace monodentate ligands like triethylamine.
Vi. Applications in Chemical Vapor Deposition and Advanced Materials Synthesis
Metal-Organic Chemical Vapor Deposition (MOCVD) / Metal-Organic Vapor Phase Epitaxy (MOVPE)
Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), is a cornerstone technique for depositing single-crystal (epitaxial) thin films of compound semiconductors. In this process, volatile metal-organic compounds, such as Trimethyl(triethylamine)indium, are transported via a carrier gas into a reaction chamber where they thermally decompose on a heated substrate. This decomposition reaction results in the formation of a high-quality crystalline film. This compound serves as a volatile and stable source of indium, making it a valuable precursor for the growth of various III-V semiconductor materials used in electronic and optoelectronic devices.
The precise and stable delivery of precursor vapor into the MOCVD reactor is critical for controlling film growth rate, composition, and uniformity. The conventional indium precursor, Trimethylindium (B1585567) (TMIn), is a solid, which presents significant challenges for consistent delivery. horiba.com Issues associated with solid sources include temperature non-uniformity within the material, difficulties in achieving saturated vapor pressure, and inconsistencies related to the remaining volume of precursor in the bubbler. horiba.com
This compound is a liquid adduct specifically designed to overcome these limitations. As a liquid, it provides a significantly higher and more stable vapor pressure compared to solid TMIn. This allows for reliable and reproducible delivery of the indium precursor to the reactor using standard liquid delivery systems, such as bubblers, often coupled with vapor concentration controllers. horiba.com The enhanced volatility and stability of the adduct are key to optimizing the precursor delivery system for a consistent and controllable vapor concentration, which is essential for high-yield manufacturing of semiconductor devices. horiba.comhoriba.com
Table 1: Comparison of Physical Properties of Indium Precursors
| Property | Trimethylindium (TMIn) | This compound |
|---|---|---|
| Physical State | Solid | Liquid |
| CAS Number | 3385-78-2 | 87224-90-6 |
| Vapor Pressure | ~2.4 mmHg @ 25°C | 56.1 mmHg @ 25°C |
| Boiling Point | 134°C (decomposes) | 90.5°C @ 760 mmHg |
This table presents a comparison of key physical properties of Trimethylindium (TMIn) and its triethylamine (B128534) adduct, highlighting the latter's advantages for MOCVD applications.
Growth of Indium-Containing III-V Semiconductor Thin Films
This compound is utilized as the indium source for the MOCVD growth of a variety of binary, ternary, and quaternary III-V compound semiconductors. The triethylamine ligand stabilizes the trimethylindium molecule during delivery, and upon entering the high-temperature reactor, the adduct dissociates, releasing the reactive indium species for participation in the epitaxial growth process.
Indium Phosphide (B1233454) (InP) is a crucial material for fiber optic communication systems and high-frequency electronics. In the MOCVD process for InP, this compound is introduced into the reactor along with a phosphorus precursor, typically phosphine (B1218219) (PH3) or tertiarybutylphosphine (TBP). bibliotekanauki.pl The precursors decompose on a heated substrate, leading to the epitaxial growth of an InP thin film. The use of TBP is often preferred as a less hazardous alternative to PH3. bibliotekanauki.pl
Table 2: Typical MOCVD Growth Parameters for InP
| Parameter | Value |
|---|---|
| Indium Precursor | This compound |
| Phosphorus Precursor | Tertiarybutylphosphine (TBP) |
| Substrate | InP or GaAs |
| Growth Temperature | 520 - 650°C |
| Reactor Pressure | 20 - 200 mbar |
| V/III Ratio | 1.5 - 80 |
This table outlines representative conditions for the MOCVD growth of Indium Phosphide films. The V/III ratio refers to the molar flow rate ratio of the Group V (phosphorus) to Group III (indium) precursors. bibliotekanauki.pl
Indium Gallium Arsenide (InGaAs) Film Growth
Indium Gallium Arsenide (InGaAs) is a ternary alloy widely used in photodetectors, lasers, and high-speed transistors. horiba.comwikipedia.org For MOCVD growth of InGaAs, this compound is used as the indium source, alongside a gallium source like Trimethylgallium (B75665) (TMGa) and an arsenic source such as arsine (AsH3) or tertiarybutylarsine (TBA). horiba.combibliotekanauki.pl The composition of the InxGa1-xAs film, which determines its electronic and optical properties, is precisely controlled by the relative flow rates of the indium and gallium precursors. horiba.com
Table 3: Typical MOCVD Growth Parameters for InGaAs
| Parameter | Value |
|---|---|
| Indium Precursor | This compound |
| Gallium Precursor | Trimethylgallium (TMGa) |
| Arsenic Precursor | Arsine (AsH3) |
| Substrate | InP |
| Growth Temperature | ~590°C |
| Reactor Pressure | ~50 Torr |
This table provides typical parameters for the MOCVD growth of InGaAs layers on an InP substrate. Precise control over precursor concentration is vital for achieving the desired alloy composition. horiba.comhoriba.com
Indium Nitride (InN) Film Growth
Indium Nitride (InN) is an emerging semiconductor material with potential applications in high-efficiency solar cells and high-frequency electronics due to its narrow bandgap and high electron mobility. nih.gov The MOCVD growth of high-quality InN is challenging. The process involves reacting an indium source, such as this compound, with a nitrogen precursor, most commonly ammonia (B1221849) (NH3), at elevated temperatures. chemrxiv.org The thermal stability of the indium precursor is a key consideration in the process. Studies on the decomposition of TMIn show that it can begin to break down in the gas phase at temperatures relevant to deposition, which can affect the growth mechanism. nih.govresearchgate.net The use of a stable adduct like this compound can help ensure the precursor remains intact until it reaches the substrate surface.
Table 4: Representative MOCVD/ALD Growth Parameters for InN
| Parameter | Value |
|---|---|
| Indium Precursor | This compound |
| Nitrogen Precursor | Ammonia (NH3) plasma |
| Substrate | Si (100) |
| Growth Temperature | 240 - 260°C (ALD Window) |
This table shows representative parameters for the deposition of InN, in this case via Atomic Layer Deposition (ALD), a variant of CVD. The narrow temperature window highlights the sensitivity of the InN growth process. chemrxiv.org
Control of Film Composition and Morphology in Epitaxial Layers
The ability to control the stoichiometry of compound semiconductors and the morphology of the grown films is paramount for device performance. The composition of ternary and quaternary alloys, such as InGaAs, is directly linked to the molar ratio of the group III precursors delivered to the reaction chamber. horiba.com
The stable and reproducible vapor delivery afforded by this compound is a key enabler for this precise compositional control. By ensuring a constant and known concentration of the indium precursor, MOCVD systems can accurately maintain the desired In/Ga ratio throughout the growth of an epitaxial layer, leading to high compositional uniformity. This stability also contributes to the growth of films with smooth surface morphologies and the formation of atomically sharp interfaces between different semiconductor layers, which is critical for complex device structures like quantum wells and superlattices. researchgate.net
Atomic Layer Deposition (ALD) Applications
Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions. Trimethylindium is a key precursor in ALD for the growth of high-quality indium-based thin films, particularly indium oxide (In₂O₃).
In a typical ALD process for indium oxide, the substrate is exposed to alternating pulses of trimethylindium and an oxygen source, such as ozone (O₃), water (H₂O), or oxygen plasma. core.ac.ukbibliotekanauki.pl The self-limiting nature of the surface reactions allows for precise thickness control at the atomic level, which is crucial for applications in electronics and optoelectronics.
Research has shown that the choice of oxygen source significantly impacts the growth characteristics and properties of the resulting indium oxide films. For instance, studies have demonstrated that using ozone as the oxygen source with trimethylindium allows for a stable ALD window between 100°C and 200°C, yielding a growth per cycle (GPC) of approximately 0.46 Å. core.ac.uk Within this temperature range, the films are dense and pure. core.ac.uk At temperatures above this window, the thermal decomposition of trimethylindium can lead to an undesirable increase in the GPC and a transition towards a CVD-like growth mode. core.ac.uknih.gov
The electrical and optical properties of ALD-grown indium oxide films using trimethylindium can be tailored by controlling the deposition parameters. For example, films deposited at 150°C using trimethylindium and ozone have exhibited low resistivity and high carrier concentrations, making them suitable for transparent conducting oxide applications. nih.gov
Below is an interactive data table summarizing the ALD process parameters for indium oxide films using trimethylindium and different oxygen sources.
| Oxygen Source | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Resulting Film Properties |
|---|---|---|---|
| Ozone (O₃) | 100-200 | ~0.46 | Dense, pure films with low resistivity |
| Oxygen Plasma | 80-200 | Not specified | High-quality InₓOᵧ thin films |
| Water (H₂O) | Less effective for sustained growth with TMIn | - |
Role in Nanomaterial Synthesis
In the realm of nanomaterial synthesis, trimethylindium serves as a primary indium source for various indium-based nanostructures. Triethylamine, while not typically complexed with trimethylindium as a single precursor, is a versatile amine used in nanoparticle synthesis for various functions, including as a solvent, a pH modifier, and a capping agent to control particle size and morphology. mdpi.com
The synthesis of indium-based nanostructures, such as quantum dots and nanocrystals, often involves the thermal decomposition of an indium precursor in the presence of coordinating ligands. While direct use of a this compound adduct is not commonly reported, the principles of using organometallic precursors like trimethylindium in concert with amines are well-established.
For instance, in the synthesis of indium phosphide (InP) quantum dots, aminophosphines, which are structurally related to triethylamine, have been used as less hazardous alternatives to phosphine gas. ugent.be These syntheses involve the reaction of an indium source with the aminophosphine (B1255530) at elevated temperatures. The amine in such a system can influence the reactivity of the precursors and the nucleation and growth of the nanoparticles.
While specific research detailing the use of triethylamine to control the morphology of indium oxide nanostructures is not prevalent in the provided search results, its role in the synthesis of other metal oxide nanoparticles is well-documented. mdpi.com Triethylamine can influence the hydrolysis and condensation rates of metal precursors, thereby affecting the final size and shape of the nanoparticles. It is plausible that similar principles would apply to the synthesis of indium oxide nanostructures if trimethylindium were used as the precursor in a solution-based synthesis involving triethylamine.
Single-source precursors are molecules that contain all the necessary elements for the desired material. This approach can offer better stoichiometric control and lower deposition temperatures compared to dual-source methods.
While a "this compound" adduct does not appear to be a common single-source precursor, the concept is highly relevant to the synthesis of indium-based materials. For example, in the deposition of indium arsenide (InAs), a novel single-source precursor, [{(MeInAstBu)₃}₂(Me₂InAs(tBu)H)₂], has been synthesized by reacting trimethylindium with tert-butylarsine. nih.govrsc.org This precursor was successfully used to deposit highly crystalline and stoichiometric InAs thin films via aerosol-assisted chemical vapor deposition (AACVD) at a relatively low temperature of 450°C. nih.govrsc.org
This example underscores the strategy of pre-forming a molecule containing the essential elements to simplify the deposition process and improve material quality. Although a stable adduct of trimethylindium and triethylamine might not be the precursor of choice for common indium-containing materials like indium oxide or indium nitride (where a nitrogen source is also required), the formation of such adducts in-situ or their use in specialized applications cannot be entirely ruled out. The development of novel single-source precursors remains an active area of research for the synthesis of complex material systems.
Vii. Computational and Kinetic Modeling Studies
First-Principles Calculations for Reaction Energetics
First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone for investigating the reaction energetics of organometallic precursors. These calculations provide a molecular-level understanding of bond dissociation energies, reaction barriers, and the stability of various chemical species involved in the deposition process.
The stability of the trimethyl(triethylamine)indium adduct is dictated by the strength of the dative bond between the indium atom of TMI and the nitrogen atom of triethylamine (B128534) (TEA). First-principles calculations are used to determine the binding energy of this In-N bond. The initial step in the gas-phase decomposition of the adduct is typically the reversible dissociation back into its constituent molecules:
In(CH₃)₃:N(C₂H₅)₃ (g) ⇌ In(CH₃)₃ (g) + N(C₂H₅)₃ (g)
Following this, the TMI molecule undergoes decomposition. Theoretical studies on analogous systems, such as the adducts of trimethylaluminum (B3029685) (TMA) or TMI with ammonia (B1221849) (NH₃), have elucidated the transition states for subsequent reactions. researchgate.net For example, the elimination of a methane (B114726) (CH₄) molecule from a TMI:NH₃ adduct proceeds through a transition state where a hydrogen atom from the ammonia ligand interacts with a methyl group on the indium atom. researchgate.net This process results in the formation of a more stable intermediate. Determining the energy of this transition state is critical, as it represents the activation energy barrier for the reaction. A high energy barrier suggests greater kinetic stability of the precursor under specific temperature conditions.
For TMI decomposition itself, the primary gas-phase reaction is the homolytic cleavage of the indium-carbon bond:
In(CH₃)₃ → In(CH₃)₂ + CH₃
Computational studies, such as those on the analogous trimethylgallium (B75665) (Ga(CH₃)₃) system, utilize methods like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with variational transition state theory to calculate reaction rate constants. nih.gov These calculations require structural parameters and vibrational frequencies of the reactant and the transition state, which are obtained from first-principles simulations. nih.gov The energy barrier for the final In-CH₃ bond cleavage is often the rate-limiting step in the complete decomposition to atomic indium. nih.gov
First-principles calculations are also employed to predict the thermochemical properties of the precursor and its decomposition products. Thermodynamic data, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction, are crucial for understanding the spontaneity and equilibrium position of decomposition pathways at various temperatures.
Extensive thermodynamic and kinetic modeling has been performed on TMI decomposition. These studies show that at elevated temperatures, TMI undergoes a stepwise loss of methyl groups. For instance, at 593 K, TMI is predicted to exhibit partial decomposition of approximately 8% after 400 seconds, primarily yielding methylindium (MI) and ethane (B1197151) (C₂H₆), with the latter forming from the recombination of methyl radicals. nih.govaip.org At higher temperatures, such as 450 °C, TMI decomposition is complete within seconds. chemrxiv.org
The table below, derived from DFT calculations at the B3LYP/6-311++G(2df, 2p)/SDD level of theory, summarizes the thermodynamic data for the key reactions in TMI decomposition in the gas phase at a pressure of 1 bar. aip.org
| Reaction | T (°C) | ΔrH° (kJ/mol) | ΔrS° (J/mol K) | ΔrG° (kJ/mol) |
|---|---|---|---|---|
| 2 In(CH₃)₃ → 2 In(CH₃)₂ + C₂H₆ | 25 | 144.3 | 154.4 | 98.3 |
| 320 | 143.0 | 152.0 | 52.7 | |
| 450 | 142.1 | 150.3 | 32.8 | |
| 2 In(CH₃)₂ → 2 InCH₃ + C₂H₆ | 25 | 165.2 | 150.7 | 120.3 |
| 320 | 164.0 | 148.4 | 76.2 | |
| 450 | 163.2 | 146.9 | 56.9 | |
| 2 InCH₃ → 2 In + C₂H₆ | 25 | -12.2 | 140.7 | -54.1 |
| 320 | -13.4 | 138.5 | -95.3 | |
| 450 | -14.2 | 137.1 | -113.6 |
Kinetic Modeling of Precursor Behavior in Deposition Reactors
Kinetic modeling integrates thermochemical data and reaction rate constants into computational fluid dynamics (CFD) simulations to predict the behavior of a precursor within a deposition reactor. This modeling is essential for understanding how process parameters like temperature, pressure, and flow rate affect growth rates and film uniformity.
Simulations of gas-phase reactions are critical for predicting the extent of precursor decomposition before it reaches the substrate surface. For ALD, it is generally assumed that gas-phase reactions are minimal, and the growth is driven by surface-controlled reactions. nih.govaip.org However, at the temperatures used for some deposition processes, gas-phase decomposition can occur, altering the chemical species that arrive at the surface. nih.govresearchgate.net
Kinetic modeling of TMI decomposition shows that at typical ALD temperatures for InN growth (e.g., 320 °C), only a small fraction of the TMI precursor decomposes in the gas phase within the short exposure times of an ALD cycle. chemrxiv.orgresearchgate.net For example, at 320 °C, only 8% decomposition is predicted after 400 seconds, a timeframe much longer than a typical ALD pulse. chemrxiv.org This suggests that the intact TMI molecule is the primary species adsorbing on the substrate. At higher temperatures, characteristic of MOCVD (e.g., 450 °C), TMI decomposition in the gas phase is rapid and complete. chemrxiv.org The formation of the this compound adduct is intended to stabilize the TMI against such premature decomposition, allowing for better control over the deposition process.
Once the precursor adsorbs on the substrate, it undergoes a series of surface reactions. Modeling these pathways is complex, involving adsorption, dissociation, surface diffusion, and reaction with co-reactants. DFT calculations can be used to model the adsorption of the precursor on a specific crystal surface and to determine the energy barriers for surface reactions, such as the dissociative chemisorption of the adduct and the subsequent removal of ligands.
For a this compound precursor, the initial step would be the physisorption of the adduct onto the substrate. Subsequently, the triethylamine ligand may desorb, or the TMI moiety may react with surface sites. The modeling of these surface reactions helps to build a comprehensive picture of the film growth mechanism, which can then be incorporated into larger-scale reactor simulations to predict film properties.
Computational Insights into Ligand Effects on Precursor Stability and Reactivity
The choice of the Lewis base ligand—in this case, triethylamine—has a significant impact on the stability and reactivity of the resulting adduct. Computational studies can systematically investigate these "ligand effects" by comparing the properties of different adducts. Key factors include the steric bulk and the electron-donating ability of the ligand.
Electronic Effects: The electron-donating ability of the amine ligand (its Lewis basicity) directly affects the strength of the In-N bond. Triethylamine is a stronger Lewis base than ammonia. A stronger dative bond increases the adduct's stability, reducing the vapor pressure of free TMI and suppressing its premature decomposition. DFT calculations can quantify this by computing the bond dissociation energy and analyzing the charge transfer between the ligand and the TMI molecule. A more electron-rich indium center resulting from a strong donor ligand can lead to stronger In-N bonds through enhanced orbital overlap. nih.gov
By computationally comparing a series of In(CH₃)₃:NR₃ adducts (where R = H, CH₃, C₂H₅), researchers can establish trends in stability and reactivity. This allows for the rational design of precursors with tailored properties, balancing the need for thermal stability during transport with sufficient reactivity on the substrate surface for efficient film growth.
Viii. Future Research Directions and Advanced Precursor Development
Rational Design of Next-Generation Organoindium Precursors
The evolution from simple alkyls like TMI to adducts such as Trimethyl(triethylamine)indium illustrates a fundamental strategy in precursor design: the use of Lewis base ligands to modify the physical and chemical properties of the organometallic compound. The formation of an adduct with triethylamine (B128534), for example, passivates the highly reactive, electron-deficient indium center of TMI, reducing its pyrophoricity and altering its decomposition pathway.
Future research is focused on a more rational and targeted approach to precursor design, moving beyond simple adducts to molecules engineered for specific applications. The key objectives are to enhance thermal stability, increase volatility, lower decomposition temperatures, and minimize carbon incorporation into the deposited films.
Key strategies in next-generation precursor design include:
Ligand Modification: The core principle involves replacing or modifying the ligands attached to the indium atom. For instance, replacing methyl groups with bulkier or fluorinated alkyl groups can alter volatility and decomposition kinetics. The goal is to design ligands that are stable during vaporization and transport but decompose cleanly and completely on the substrate surface.
Intramolecular Stabilization: Instead of forming intermolecular adducts like this compound, ligands can be designed with built-in donor atoms (e.g., nitrogen or oxygen) that coordinate to the indium center. This intramolecular stabilization can create more robust and stable monomeric precursors with tailored reactivity.
Alternative Ligand Systems: Research is exploring ligands beyond simple alkyls and amines. For example, guanidinates and amidinates are being investigated. These bidentate ligands form stronger bonds with the indium atom, leading to precursors with different thermal properties and decomposition mechanisms that can reduce carbon contamination.
The table below outlines some conceptual design strategies for advanced organoindium precursors, building upon the principles demonstrated by this compound.
| Design Strategy | Rationale | Potential Advantage | Example Concept |
|---|---|---|---|
| Bulky Alkyl Groups | Increase steric hindrance around the indium center. | Improved thermal stability and potential for lower decomposition temperatures. | (t-butyl)2In(CH3) |
| Fluorinated Ligands | Increase volatility and potentially enable lower-temperature decomposition. | Lower deposition temperatures, suitable for sensitive substrates. | (CF3)3In |
| Intramolecular Donor-Functionalized Ligands | Create stable, monomeric precursors without the need for an external Lewis base. | Enhanced volatility and controlled decomposition pathways. | (CH3)2In(CH2CH2N(CH3)2) |
| Guanidinate/Amidinate Ligands | Utilize bidentate ligands with strong In-N bonds to replace In-C bonds. | Reduced carbon incorporation and improved thermal stability. | In(N,N'-diisopropyl-2-dimethylamido-guanidinato)3 |
In Situ Spectroscopic Monitoring of Deposition Processes
To fully leverage advanced precursors like this compound, a deep understanding of their behavior during the deposition process is essential. In situ spectroscopic monitoring techniques are critical for gaining real-time insights into film growth, surface reactions, and precursor decomposition. These methods allow for precise process control and accelerate the optimization of new materials and devices.
Spectroscopic Ellipsometry (SE) is a powerful non-invasive optical technique that has become indispensable for monitoring ALD and MOCVD processes. By measuring the change in polarization of light upon reflection from a substrate, SE can determine film thickness with sub-monolayer accuracy, as well as optical constants like the refractive index and extinction coefficient.
For a precursor such as this compound, in situ SE can be used to:
Determine Growth Rates: Precisely measure the growth per cycle (GPC) in ALD or the deposition rate in MOCVD. This allows for rapid optimization of process parameters like temperature, pressure, and precursor pulse times.
Study Nucleation and Interfacial Layers: Monitor the initial stages of film growth, revealing details about how the film nucleates on the substrate. This is crucial for ensuring high-quality interfaces in semiconductor devices.
Analyze Film Properties in Real-Time: Changes in the optical constants during deposition can indicate variations in film density, composition, and crystallinity.
The table below summarizes key in situ monitoring techniques and their specific applications in the context of organoindium precursor deposition.
| Technique | Information Obtained | Relevance to Precursor Development |
|---|---|---|
| Spectroscopic Ellipsometry (SE) | Film thickness, optical constants, surface roughness, growth rate. | Provides real-time, quantitative feedback on how precursor chemistry and process parameters affect film growth and quality. |
| Quadrupole Mass Spectrometry (QMS) | Analysis of gas-phase species, reaction byproducts, and residual precursors. | Helps to understand the decomposition pathways of the precursor and identify potential sources of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of chemical bonds on the surface and in the gas phase. | Elucidates the surface reactions, such as ligand removal and surface passivation, that govern film growth. |
By combining the rational design of precursors with advanced in situ monitoring, researchers can create a feedback loop that accelerates the discovery and implementation of new materials for next-generation electronics.
Exploration of Novel Applications in Emerging Technologies
Organoindium precursors are foundational to the fabrication of a wide range of compound semiconductors, including InP, InAs, InN, and their alloys like InGaN and AlInGaP. These materials are at the heart of numerous electronic and optoelectronic devices. The development of advanced precursors like this compound opens the door to enhancing these existing applications and exploring new frontiers in emerging technologies.
Future research directions for indium-based materials grown from novel precursors include:
Flexible and Wearable Electronics: Traditional silicon-based electronics are rigid and brittle. Organic and inorganic compound semiconductors offer the potential for creating devices on flexible substrates. Advanced organoindium precursors that allow for lower deposition temperatures are crucial for compatibility with polymer substrates, enabling the development of flexible displays, wearable sensors, and conformal electronics.
Advanced Optoelectronics and Photonics: Indium-containing semiconductors are vital for solid-state lighting (LEDs), lasers, and high-efficiency solar cells. Precursors that yield higher purity films with fewer defects can lead to more efficient and longer-lasting devices. There is also significant interest in developing materials for infrared photodetectors and integrated photonic circuits, where precise control over material composition and quality is paramount.
Next-Generation Transistors: High-electron-mobility transistors (HEMTs) based on InGaN and other indium alloys are essential for high-frequency and high-power electronics, such as in 5G communications and power converters. The quality of the semiconductor material, which is directly related to the precursor chemistry, is a key determinant of device performance.
The unique properties of this compound, such as its modified reactivity and potential for cleaner decomposition compared to TMI alone, make it a candidate for these advanced applications. Future work will involve correlating the specific chemical characteristics of this and other next-generation precursors with the final material properties and device performance in these emerging technological areas.
Q & A
Q. What computational approaches best predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to model ligand dissociation energies and transition states. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) under controlled conditions. Use molecular dynamics (MD) simulations to assess solvent effects .
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Q. How can systematic reviews address discrepancies in literature data on this compound’s stability under ambient conditions?
- Methodological Answer : Conduct meta-analyses of published stability studies, categorizing results by storage conditions (humidity, temperature) and analytical methods. Perform accelerated aging experiments (e.g., 40°C/75% RH) to establish degradation kinetics. Use consensus metrics (e.g., half-life) to reconcile conflicting reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
